(Z)-Indirubin-d4 chemical properties
(Z)-Indirubin-d4 chemical properties
An In-depth Technical Guide to the Core Chemical Properties of (Z)-Indirubin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of (Z)-Indirubin-d4, a deuterated analog of the potent bisindole alkaloid, Indirubin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing (Z)-Indirubin-d4 as an internal standard, tracer, or in metabolic studies.
Core Chemical Properties
(Z)-Indirubin-d4 is the deuterium-labeled form of (Z)-Indirubin, a structural isomer of indigo.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS) in complex biological matrices.[2] Its fundamental properties are closely related to its non-deuterated counterpart.
Physicochemical Data
The quantitative physicochemical properties of (Z)-Indirubin-d4 and its parent compound are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | [1] |
| Synonyms | Indigo red, Indigopurpurin, Couroupitine B, C.I. 73200, NSC 105327 | [1] |
| Appearance | Burgundy or dark red crystalline solid | |
| Molecular Formula | C₁₆H₆D₄N₂O₂ | |
| Molecular Weight | 266.29 g/mol | |
| CAS Number | 906748-38-7 | |
| Purity | Typically ≥98% (HPLC) | |
| UV/Vis (λmax) | 241, 289, 360 nm | |
| Storage | 2-8°C, protect from light | |
| Stability | Stable for ≥4 years when stored at -20°C. Stability is poor in light and thermal environments. |
Solubility
Indirubin exhibits poor water solubility, a critical factor limiting its oral bioavailability. Its solubility is significantly better in organic solvents. (Z)-Indirubin-d4 is expected to have nearly identical solubility properties.
| Solvent | Solubility | Source |
| Water | Insoluble | |
| Ethanol, Ethyl Ether | Insoluble | |
| Chloroform, Acetone | Very slightly soluble | |
| DMSO | ~1-2 mg/mL (may require warming) | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| Tetrahydrofuran | Slightly soluble |
Biological Activity and Signaling Pathways
Indirubin, the parent compound of (Z)-Indirubin-d4, is a potent modulator of several key signaling pathways, primarily through the inhibition of various protein kinases. Its biological activities are central to its anti-inflammatory and anti-cancer properties.
Key molecular targets include:
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Cyclin-Dependent Kinases (CDKs) : Indirubin is a potent, ATP-competitive inhibitor of CDKs, leading to cell cycle arrest, typically in the G1 or G2/M phase, and subsequent apoptosis.
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Glycogen Synthase Kinase 3β (GSK-3β) : Inhibition of GSK-3β connects Indirubin to the Wnt signaling pathway, which is crucial in cell cycle regulation.
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Aryl Hydrocarbon Receptor (AHR) : Indirubin is a specific ligand for the AHR, mediating some of its biological functions.
The following diagrams illustrate the major signaling pathways affected by Indirubin.
Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.
Caption: Indirubin inhibits DNMT1, restoring WIF-1 expression and suppressing Wnt signaling.
Caption: Indirubin attenuates sepsis by targeting EGFR/SRC/PI3K and NF-κB/MAPK pathways.
Experimental Protocols
(Z)-Indirubin-d4 is primarily used in analytical methods to ensure accuracy and precision. Below are generalized protocols for its application.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Indirubin in biological samples. (Z)-Indirubin-d4 serves as an ideal internal standard due to its similar chemical behavior and distinct mass.
Caption: General workflow for quantitative analysis using (Z)-Indirubin-d4 as an internal standard.
Methodology Outline:
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Sample Preparation :
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A known concentration of (Z)-Indirubin-d4 is spiked into the biological sample (e.g., plasma, cell lysate).
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Proteins are precipitated, often using a cold organic solvent like acetonitrile.
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Alternatively, liquid-liquid extraction is performed to isolate the analytes.
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The supernatant is collected, evaporated, and reconstituted in a suitable mobile phase.
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LC Separation :
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The reconstituted sample is injected into an HPLC system.
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A C18 column is typically used for separation with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile).
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MS/MS Detection :
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The eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source.
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Detection is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Indirubin and the (Z)-Indirubin-d4 internal standard.
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Quantification :
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The concentration of Indirubin is determined by comparing its peak area to the peak area of the (Z)-Indirubin-d4 internal standard.
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NMR Spectroscopy
While (Z)-Indirubin-d4 is primarily an internal standard for MS, its parent compound, Indirubin, has been characterized by NMR. The ¹H NMR spectrum would show the absence of signals corresponding to the positions of deuterium labeling, confirming isotopic incorporation. ¹³C and ¹⁵N NMR spectra have also been recorded for Indirubin in DMSO-d₆ solution.
Typical NMR Protocol:
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Sample Preparation : Dissolve a precise amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition : Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field spectrometer.
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Analysis : Compare the resulting spectra to reference spectra of the unlabeled compound to confirm structure and isotopic labeling.
Safety and Handling
Indirubin is classified with GHS07 (Exclamation mark) and the signal word "Warning".
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Hazard Statements :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures :
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Use personal protective equipment (gloves, lab coat, safety glasses).
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Avoid inhalation of dust.
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Wash thoroughly after handling.
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Handle in a well-ventilated area.
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This material should be considered hazardous until further toxicological information becomes available.
